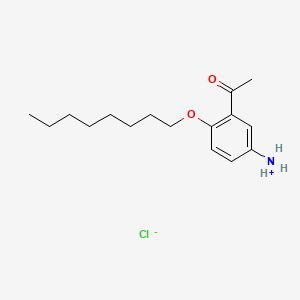
Acetophenone, 5'-amino-2'-(octyloxy)-, hydrochloride
概要
説明
Acetophenone, 5’-amino-2’-(octyloxy)-, hydrochloride: is a bioactive chemical compound with the molecular formula C16H26ClNO2 and a molecular weight of 299.84 g/mol . It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Acetophenone, 5’-amino-2’-(octyloxy)-, hydrochloride involves several steps, including the introduction of the amino and octyloxy groups to the acetophenone core. The reaction conditions typically require controlled temperatures and the use of specific reagents to ensure the desired product is obtained.
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to meet production demands. The process would include purification steps to ensure the compound’s purity and quality.
化学反応の分析
Types of Reactions: Acetophenone, 5’-amino-2’-(octyloxy)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: This reaction can convert the compound into its corresponding alcohols or amines.
Substitution: This reaction can involve the replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
Acetophenone, 5’-amino-2’-(octyloxy)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in studies involving cellular processes and biochemical pathways.
Medicine: It is investigated for its potential therapeutic effects and interactions with biological targets.
Industry: It is used in the development of new materials and chemical products.
作用機序
The mechanism of action of Acetophenone, 5’-amino-2’-(octyloxy)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological processes. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Acetophenone: The parent compound, which lacks the amino and octyloxy groups.
4’-Aminoacetophenone: A similar compound with an amino group at the para position.
2’-Methoxyacetophenone: A similar compound with a methoxy group at the ortho position.
Uniqueness: Acetophenone, 5’-amino-2’-(octyloxy)-, hydrochloride is unique due to the presence of both the amino and octyloxy groups, which confer specific chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interactions with biological targets, making it distinct from other acetophenone derivatives.
生物活性
Acetophenone, 5'-amino-2'-(octyloxy)-, hydrochloride (CAS No. 13724-19-1) is a compound of interest due to its potential biological activities, particularly against various pathogens. This article explores its biological activity, focusing on its antimicrobial properties, cytotoxicity, and mechanisms of action.
Chemical Structure and Properties
The chemical structure of this compound features an acetophenone backbone with an amino group and an octyloxy substituent. This structural configuration is believed to influence its biological activity significantly.
Research indicates that Acetophenone derivatives exhibit significant activity against Mycobacterium tuberculosis and other Gram-positive bacteria. The compound appears to inhibit bacterial growth by disrupting cellular processes, although the exact mechanism is not fully elucidated.
Case Studies
- Antituberculosis Activity : A study demonstrated that Acetophenone derivatives showed promising results against multidrug-resistant strains of Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) for effective derivatives ranged from 6.25 to 12.5 µg/mL, indicating strong antibacterial potential .
- Cytotoxicity : The compound has also been evaluated for cytotoxic effects on human cell lines such as HeLa cells. It exhibited moderate cytotoxicity with IC50 values suggesting potential applications in cancer therapy .
Biochemical Pathways
The biological activity of this compound can be attributed to its interaction with various cellular pathways:
- Cell Viability : It significantly reduces cell viability in pheochromocytoma cell lines under both normoxic and hypoxic conditions .
- Enzyme Inhibition : The compound has shown acetylcholinesterase-inhibiting activity, which may contribute to its neuroprotective effects .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities and corresponding MIC values of Acetophenone derivatives compared to standard antibiotics:
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Acetophenone, 5'-amino-2'-(octyloxy)- | 6.25 - 12.5 | Antituberculosis |
| Standard Antibiotic (Streptomycin) | 4 | Antibacterial |
| HeLa Cell Line (Cytotoxicity) | IC50 ~25 µM | Cytotoxicity |
特性
CAS番号 |
13724-19-1 |
|---|---|
分子式 |
C16H26ClNO2 |
分子量 |
299.83 g/mol |
IUPAC名 |
1-(5-amino-2-octoxyphenyl)ethanone;hydrochloride |
InChI |
InChI=1S/C16H25NO2.ClH/c1-3-4-5-6-7-8-11-19-16-10-9-14(17)12-15(16)13(2)18;/h9-10,12H,3-8,11,17H2,1-2H3;1H |
InChIキー |
YFPJSQUPJGICQN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC1=C(C=C(C=C1)[NH3+])C(=O)C.[Cl-] |
正規SMILES |
CCCCCCCCOC1=C(C=C(C=C1)N)C(=O)C.Cl |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Acetophenone, 5'-amino-2'-(octyloxy)-, hydrochloride |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















